molecular formula C13H20ClNO2 B8161241 [4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride

[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride

Cat. No.: B8161241
M. Wt: 257.75 g/mol
InChI Key: HOSIILQEGKIHNY-UHFFFAOYSA-N
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Description

[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclobutylmethoxy group and a methoxyphenyl group attached to a methanamine backbone, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutylmethoxy Group: This step involves the reaction of cyclobutanol with a suitable alkylating agent to form cyclobutylmethanol.

    Attachment to the Methoxyphenyl Group: The cyclobutylmethanol is then reacted with 3-methoxyphenylmethanamine under appropriate conditions to form the desired intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the intermediate to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclobutylmethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: A compound with a similar methoxyphenyl group but different functional groups.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a phenyl group and different substituents.

Uniqueness

[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride is unique due to its specific combination of cyclobutylmethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(cyclobutylmethoxy)-3-methoxyphenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-13-7-11(8-14)5-6-12(13)16-9-10-3-2-4-10;/h5-7,10H,2-4,8-9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSIILQEGKIHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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